Gypenoside XLIX (CAS 94987-08-3) is a highly purified dammarane-type triterpene saponin isolated from Gynostemma pentaphyllum, serving as a critical high-value reference standard and specialized precursor in commercial procurement [1]. Unlike crude botanical extracts that suffer from batch-to-batch phytochemical variability, this pure monomer provides exact stoichiometric control for targeted receptor engagement, specifically acting as a selective peroxisome proliferator-activated receptor-alpha (PPAR-α) agonist [2]. Its established physicochemical profile and defined cleavage sites make it an essential raw material for advanced pharmacological research, targeted drug delivery formulation, and precise enzymatic biotransformation workflows where uncharacterized mixtures would introduce unacceptable experimental noise [1].
Substituting pure Gypenoside XLIX with crude Gynostemma pentaphyllum extracts or mixed gypenosides introduces severe variability in receptor engagement and downstream processing [1]. Crude mixtures contain dozens of structurally similar saponins that cross-react with multiple PPAR isoforms, confounding target-specific data and yielding inseparable mixtures during biocatalysis [2]. Furthermore, closely related in-class analogs exhibit fundamentally different pharmacokinetic properties; for example, Gypenoside A demonstrates nearly a seven-fold higher oral bioavailability than Gypenoside XLIX [3]. For procurement focused on precise enzymatic synthesis or isolated PPAR-α pathway modulation, utilizing the exact Gypenoside XLIX monomer is mandatory to ensure predictable yields and maintain stringent quality control.
Lack characterized PPAR-α isoform selectivity; pathway-response profile may differ significantly and may not reproduce reported PPAR-α-dependent effects.
Oral bioavailability and systemic exposure context may differ substantially; PK-model interpretation may not transfer directly between analogs.
Mechanism mismatch (e.g. Na⁺/K⁺-ATPase inhibition or autophagic flux modulation) limits interchangeability in PPAR-α-focused inflammatory or metabolic models.
Gypenoside XLIX serves as a highly efficient and specific precursor for the synthesis of rarer saponins. Under optimized enzymatic conditions (pH 6.0, 80 °C), the glucose moiety at the C21 position of Gypenoside XLIX is selectively hydrolyzed to produce Gylongiposide I, achieving a 100% molar yield [1]. This allows for the scalable conversion of bulk Gypenoside XLIX into highly pure (91.84% chromatographic purity) Gylongiposide I. Attempting this biotransformation with mixed gypenosides results in complex, difficult-to-separate product mixtures, highlighting the necessity of the pure monomer.
| Evidence Dimension | Enzymatic conversion yield to Gylongiposide I |
| Target Compound Data | 100% molar yield |
| Comparator Or Baseline | Mixed gypenoside extracts (yield complex inseparable mixtures) |
| Quantified Difference | Complete stoichiometric conversion vs. unquantifiable mixed yield |
| Conditions | Enzymatic hydrolysis at pH 6.0, 80 °C for 4 hours |
Procuring pure Gypenoside XLIX is essential for manufacturers aiming to synthesize Gylongiposide I efficiently without the burden of extensive downstream chromatographic purification.
Quantitative UPLC-MS/MS analysis demonstrates that Gypenoside XLIX possesses a highly specific pharmacokinetic profile that sharply contrasts with structurally related analogs [1]. In rat models, Gypenoside XLIX exhibits an exceptionally low oral bioavailability of 0.14% and a short half-life (t1/2z) of 1.8 ± 0.6 hours. In direct comparison, the closely related Gypenoside A shows a significantly higher oral bioavailability of 0.90% [1]. This 6.4-fold difference in systemic absorption means the two compounds cannot be used interchangeably in vivo, requiring distinct handling and formulation approaches.
| Evidence Dimension | Oral bioavailability |
| Target Compound Data | 0.14% |
| Comparator Or Baseline | Gypenoside A (0.90%) |
| Quantified Difference | 6.4-fold lower bioavailability for Gypenoside XLIX |
| Conditions | In vivo rat model, quantified via UPLC-MS/MS (MRM mode) |
This precise PK data dictates that buyers must invest in advanced formulation strategies (e.g., lipid emulsions or nano-carriers) specifically tailored to Gypenoside XLIX rather than relying on generic oral delivery protocols.
Gypenoside XLIX demonstrates strict selectivity for the PPAR-alpha isoform, differentiating it from pan-agonists or crude botanical mixtures [1]. In HEK293 cells transfected with expression vectors for various PPAR isoforms, Gypenoside XLIX specifically enhanced PPAR-alpha activity (EC50: 10.1 µM) without activating PPAR-beta/delta or PPAR-gamma [1]. Its potency and selectivity profile closely mirrors that of the potent synthetic PPAR-alpha activator Wy-14643, while completely abolishing TNF-alpha-induced VCAM-1 promoter hyperactivity—an effect fully reversed by the selective PPAR-alpha antagonist MK-886 [1].
| Evidence Dimension | Receptor activation selectivity |
| Target Compound Data | Selective for PPAR-alpha (EC50: ~10.1 µM); no activation of β/δ or γ |
| Comparator Or Baseline | Synthetic activator Wy-14643 (benchmark) and non-selective pan-agonists |
| Quantified Difference | Matches synthetic benchmark selectivity; superior to non-selective natural mixtures |
| Conditions | HEK293 cells transfected with tK-PPREx3-Luc reporter plasmid |
Buyers conducting precise mechanistic studies on lipid metabolism or inflammation must procure this specific monomer to ensure isolated PPAR-alpha activation without confounding off-target receptor noise.
Leveraging its 100% molar yield under specific enzymatic hydrolysis, Gypenoside XLIX is the optimal starting material for the semi-synthesis of Gylongiposide I and other rare C21-modified dammarane derivatives, far outperforming crude extracts in synthetic workflows [1].
Due to its rigorously quantified low oral bioavailability (0.14%), Gypenoside XLIX serves as a rigorous stress-test API for developing novel lipid-based nanocarriers, liposomes, or intravenous infusion formulations designed to rescue poorly absorbed triterpenoids [2].
As a natural compound with selectivity mirroring synthetic benchmarks like Wy-14643, it is the preferred reference standard for calibrating assays evaluating novel PPAR-α agonists, particularly in the context of NF-κB pathway inhibition and vascular inflammation models[3].